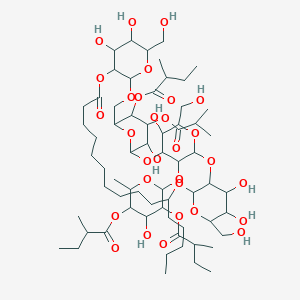
4-Ethoxybenzylmagnesium chloride
Vue d'ensemble
Description
4-Ethoxybenzylmagnesium chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H11ClMgO and its molecular weight is 194.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymerization
Grignard Reactions : A study by Yin and Zhang (2002) used a Grignard reaction involving 4-methoxybenzylmagnesium chloride to synthesize a compound with chiral centers and hydroxyl groups, demonstrating the utility of 4-Ethoxybenzylmagnesium chloride in creating complex molecules with potential applications in organic synthesis (Q. Yin & Wenqin Zhang, 2002).
Polymerization Studies : Research by Zhang and Ruckenstein (1999) highlights the use of a derivative of this compound in the anionic polymerization of a novel bifunctional monomer, leading to the creation of functional polymers and amphiphilic block copolymers (Hongming Zhang & E. Ruckenstein, 1999).
Organic Chemistry and Catalysis
Solvolysis Studies : A study on the solvolysis of 4-methoxybenzyl chloride, a related compound, provided insights into the kinetics and mechanisms of these reactions, relevant for understanding the behavior of this compound in similar contexts (Kwang‐ting Liu, Y. Duann, & Su-Jiun Hou, 1998).
Catalysis in Coupling Reactions : Research by Bonnet et al. (2002) demonstrated the utility of arylmagnesium halides, similar to this compound, in palladium-catalyzed cross-coupling reactions to synthesize substituted pyridines, quinolines, and diazines, indicating potential applications in catalysis and synthesis of complex organic molecules (V. Bonnet, F. Mongin, F. Trécourt, G. Quéguiner, & P. Knochel, 2002).
Material Science and Surface Chemistry
- Surface Chemistry Applications : Xu, Kang, and Neoh (2005) explored the UV-induced coupling of 4-vinylbenzyl chloride with silicon surfaces, suggesting potential applications of this compound in creating polymer-silicon hybrids, which could be significant in the field of material science (F. Xu, E. Kang, & K. Neoh, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;1-ethoxy-4-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABJSYGTMMMMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)










